tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate
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Overview
Description
Tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate, also known as TBAC, is a chemical compound that has been widely studied for its potential applications in medicinal chemistry. This compound belongs to the class of bicyclic compounds and has a unique structure that makes it a promising candidate for drug development.
Mechanism Of Action
The exact mechanism of action of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate is not fully understood. However, it is known to interact with various receptors in the brain, including the GABA-A receptor, the NMDA receptor, and the nicotinic acetylcholine receptor. tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has been shown to modulate the activity of these receptors, leading to its therapeutic effects.
Biochemical And Physiological Effects
Tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to improve cognitive function in animal models. tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has also been shown to have a neuroprotective effect, preventing damage to neurons and promoting their survival.
Advantages And Limitations For Lab Experiments
Tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be easily confirmed using standard analytical techniques. tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate is also highly stable, making it suitable for long-term storage. However, tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate. One area of interest is the development of more efficient synthesis methods for tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate and its derivatives. Another area of interest is the investigation of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate's potential as a treatment for various neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate and its effects on the brain and body.
Synthesis Methods
The synthesis of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate involves the reaction of tert-butyl carbamate with 3-azabicyclo[4.1.0]heptane in the presence of a suitable catalyst. The reaction proceeds smoothly under mild conditions and yields high purity tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate. The synthesis of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has been optimized over the years, resulting in a more efficient and cost-effective process.
Scientific Research Applications
Tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
134575-96-5 |
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Product Name |
tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate |
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-(3-azabicyclo[4.1.0]heptan-7-yl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-12-6-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
AEQQHYBIUSFPDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1C2C1CNCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CNCC2 |
synonyms |
Carbamic acid, 3-azabicyclo[4.1.0]hept-7-yl-, 1,1-dimethylethyl ester, |
Origin of Product |
United States |
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